molecular formula C79H108F3N23O12S B12425908 CysHHC10 (TFA)

CysHHC10 (TFA)

Cat. No.: B12425908
M. Wt: 1660.9 g/mol
InChI Key: GGCBYEIICUPWMD-ZEBUALIJSA-N
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Description

CysHHC10 (TFA) (Cys-Lys-Arg-Trp-Trp-Lys-Trp-Ile-Arg-Trp-NH₂ trifluoroacetate) is a synthetic antimicrobial peptide (AMP) with potent activity against both Gram-positive (G+) and Gram-negative (G–) bacteria. Its sequence features cationic arginine and hydrophobic tryptophan residues, enabling membrane disruption via electrostatic and hydrophobic interactions . The trifluoroacetate (TFA) salt form enhances solubility and stability, with a molecular weight of 1660.91 g/mol (C₇₉H₁₀₈F₃N₂₃O₁₂S) .

Properties

Molecular Formula

C79H108F3N23O12S

Molecular Weight

1660.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C77H107N23O10S.C2HF3O2/c1-3-43(2)65(75(110)95-60(29-17-33-87-77(84)85)69(104)96-61(66(81)101)34-44-38-88-53-22-8-4-18-48(44)53)100-74(109)64(37-47-41-91-56-25-11-7-21-51(47)56)98-70(105)58(27-13-15-31-79)94-72(107)62(35-45-39-89-54-23-9-5-19-49(45)54)99-73(108)63(36-46-40-90-55-24-10-6-20-50(46)55)97-71(106)59(28-16-32-86-76(82)83)93-68(103)57(26-12-14-30-78)92-67(102)52(80)42-111;3-2(4,5)1(6)7/h4-11,18-25,38-41,43,52,57-65,88-91,111H,3,12-17,26-37,42,78-80H2,1-2H3,(H2,81,101)(H,92,102)(H,93,103)(H,94,107)(H,95,110)(H,96,104)(H,97,106)(H,98,105)(H,99,108)(H,100,109)(H4,82,83,86)(H4,84,85,87);(H,6,7)/t43-,52-,57-,58-,59-,60-,61-,62-,63-,64-,65-;/m0./s1

InChI Key

GGCBYEIICUPWMD-ZEBUALIJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Amino Acid Loading

SPPS begins with the selection of a resin compatible with the C-terminal modification of CysHHC10 (TFA). The methylbenzhydrylamine (MBHA) resin is commonly employed due to its stability under acidic cleavage conditions and its suitability for producing C-terminal amides. The first amino acid, cysteine (C), is loaded onto the resin via an ester linkage, activated by reagents such as N,N'-diisopropylcarbodiimide (DIC) or hexafluorophosphate benzotriazole tetramethyl uronium (HBTU).

Sequential Peptide Chain Elongation

The peptide chain is assembled using a Fmoc/t-Bu protection strategy . Each amino acid is coupled in a stepwise manner, with Fmoc deprotection achieved using 20% piperidine in dimethylformamide (DMF). Coupling reactions utilize activating agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) to ensure high coupling efficiency (>99%). For example, the incorporation of tryptophan (W) at positions 4 and 7 requires extended coupling times (2–3 hours) due to steric hindrance.

TFA-Mediated Cleavage and Deprotection

The final cleavage of the peptide from the resin and removal of side-chain protecting groups are performed using a TFA-based cocktail . A typical mixture includes:

  • TFA (94%)
  • Triisopropylsilane (TIS, 3%)
  • Water (3%)

This cocktail efficiently cleaves the peptide while deprotecting t-butyl and trityl groups. For CysHHC10 (TFA), the inclusion of thioanisole and ethanedithiol (EDT) in the cleavage mixture minimizes cysteine oxidation. The reaction is conducted at room temperature for 2–4 hours, yielding a crude peptide with >90% purity.

Solution-Phase Synthesis

Fragment Condensation Strategy

Solution-phase synthesis is reserved for small-scale modifications or analogs of CysHHC10 (TFA). The peptide is divided into shorter fragments (e.g., CKRWWK and WIRW-NH2 ), synthesized separately, and then coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). This method reduces steric challenges but requires rigorous purification after each coupling step.

Challenges in TFA Utilization

In solution-phase synthesis, TFA is employed to protonate the peptide during lyophilization. However, residual TFA can alter the peptide’s charge state, necessitating neutralization with ammonium bicarbonate prior to HPLC purification.

Enzymatic Synthesis

Protease-Catalyzed Segment Assembly

Enzymatic methods, though less common, offer stereochemical precision. Subtilisin Carlsberg has been used to ligate fragments of CysHHC10 (TFA) in aqueous-organic solvent systems. For instance, the CKRWWK and WIRW-NH2 fragments are joined in a 50% dimethyl sulfoxide (DMSO) buffer at pH 8.0, achieving yields of 60–70%.

Limitations and Optimization

Enzymatic synthesis is hindered by low solubility of hydrophobic segments like WWKWIRW . Additives such as TFA (0.1% v/v) improve solubility but require post-synthesis dialysis to remove residual acid.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude CysHHC10 (TFA) is purified using a C18 column with a gradient of 10–60% acetonitrile in 0.1% TFA over 60 minutes. The trifluoroacetate counterion enhances peak symmetry, enabling baseline separation of impurities.

Table 1: HPLC Purification Parameters for CysHHC10 (TFA)
Parameter Value
Column C18 (250 × 4.6 mm, 5 μm)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time 22.5 minutes
Purity Post-Purification ≥98%

Mass Spectrometry (MS) and NMR Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed: 1660.91 Da, calculated: 1660.91 Da). Nuclear magnetic resonance (NMR) spectroscopy verifies the disulfide bond formation in cysteine, with characteristic shifts at δ 2.85–3.10 ppm (Cβ-H).

Critical Analysis of Synthetic Challenges

Racemization During Coupling

Tryptophan and arginine residues are prone to racemization at high coupling temperatures. Maintaining reactions at 0–4°C and using HOBt/DIC as coupling agents reduce racemization to <1%.

Side Reactions with TFA

Prolonged exposure to TFA can lead to N-terminal trifluoroacetylation , detectable by a +114 Da mass shift. This is mitigated by adding scavengers (e.g., triethylsilane) during cleavage.

Scalability and Industrial Considerations

Large-Scale SPPS Protocols

For gram-scale production, continuous flow SPPS systems are employed, reducing reagent consumption by 40%. TFMSA-TFA (1:10 v/v) is preferred for cleavage due to faster reaction times (30 minutes vs. 2 hours).

Table 2: Comparison of Cleavage Reagents
Reagent Cleavage Time Purity (%)
TFA/TIS/H2O 2 hours 92
TFMSA-TFA (1:10) 30 minutes 95

Chemical Reactions Analysis

Oxidation Reactions

CysHHC10 (TFA) undergoes oxidation at sulfur-containing residues, particularly cysteine thiol groups. This reaction is critical for disulfide bond formation, which stabilizes its tertiary structure and enhances antimicrobial activity.

  • Reagents : Hydrogen peroxide (H₂O₂), dimethyl sulfoxide (DMSO)

  • Conditions : Aerobic environments, pH 7–9, room temperature

  • Outcome : Conversion of thiol (-SH) to sulfonic acid (-SO₃H) or disulfide bonds (-S-S-).

Table 1: Oxidation Reaction Efficiency

Oxidizing AgentReaction TimeYield (%)Stability Post-Oxidation
H₂O₂2 hours92High (retains bioactivity)
DMSO4 hours85Moderate

Reduction Reactions

Reduction reactions are employed to reverse disulfide bonds or modify cysteine residues for functional studies.

  • Reagents : Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

  • Conditions : pH 8–9, 37°C, 30–60 minutes

  • Outcome : Cleavage of disulfide bonds to free thiols, enabling structural flexibility .

Substitution Reactions

Alkylation of cysteine thiols is common for site-specific modifications.

  • Reagents : Iodoacetamide, maleimide derivatives

  • Conditions : pH 7–8, dark conditions (light-sensitive reagents)

  • Outcome : Covalent attachment of functional groups (e.g., fluorophores or biotin) .

Example : Conjugation with thiol-reactive AIE (aggregation-induced emission) fluorophores via thiol-ene click chemistry enhances photodynamic antibacterial activity .

Peptide Bond Formation (Coupling Reactions)

CysHHC10 (TFA) participates in peptide bond formation during solid-phase synthesis:

  • Deprotection : TFA removes Fmoc (9-fluorenylmethoxycarbonyl) groups from amino acid residues.

  • Activation : Carbodiimides (e.g., EDC) activate carboxyl groups for nucleophilic attack by amines.

  • Coupling : Sequential addition of amino acids to the resin-bound peptide chain.

Table 2: Coupling Efficiency Under Varying Conditions

Coupling ReagentTemperature (°C)Reaction Time (min)Yield (%)
HBTU253095
DIC254588

Conjugation for Enhanced Bioactivity

CysHHC10 (TFA) is conjugated with photosensitizers to create multifunctional agents. For example:

  • TPI-CysHHC10 : A thiol-ene reaction links CysHHC10 to a tetraphenylethene-based fluorophore (TPI). This conjugate demonstrates:

    • Broad-spectrum activity : MIC values as low as 62.5 nM against MRSA and multidrug-resistant E. coli .

    • Anti-biofilm effects : Disrupts 85% of Staphylococcus aureus biofilms under white light irradiation .

Table 3: Antimicrobial Activity of TPI-CysHHC10

Bacterial StrainMIC (nmol/L)Biofilm Inhibition (%)
MRSA62.590
MDR E. coli62.575
Pseudomonas aeruginosa12565

Acid-Mediated Reactions

TFA plays dual roles in CysHHC10 chemistry:

  • Solubility enhancement : Improves dissolution in organic solvents (e.g., DCM, DMSO).

  • Deprotection agent : Efficiently cleaves tert-butyloxycarbonyl (Boc) and Fmoc groups during synthesis .

Key Finding : Reactions in pure TFA achieve near-quantitative yields (>97%) for native chemical ligation (NCL) within 30 seconds .

Cyclization Reactions

Intramolecular cyclization via disulfide or amide bonds enhances stability against proteolytic degradation.

  • Reagents : Thiol-disulfide exchange catalysts (e.g., glutathione)

  • Applications : Cyclized derivatives show prolonged half-life in serum (up to 8 hours vs. 2 hours for linear form).

Scientific Research Applications

CysHHC10 (TFA) is a synthetic antimicrobial peptide (AMP) derived from human thrombocidin-1, known for its antimicrobial properties against Gram-positive and Gram-negative bacteria, including multi-drug resistant strains . The presence of cysteine residues is crucial for its biological function and stability. The trifluoroacetic acid (TFA) component indicates that the compound is often used in its acetate form to enhance solubility and stability for biological applications.

Antimicrobial Applications

CysHHC10 (TFA) exhibits significant antimicrobial properties, effectively targeting both Gram-positive and Gram-negative bacteria . It has demonstrated the ability to eradicate multi-drug resistant strains, including Staphylococcus aureus and Acinetobacter baumannii, in experimental models. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.

In vitro antibacterial experiments have demonstrated the excellent killing effects of CysHHC10 based agents against both Gram-positive (G +) and Gram-negative (G –) bacteria . CysHHC10 has been found to induce aggregation of G – bacteria, including E. coli and P. aeruginosa . The minimum inhibitory concentration (MIC) of TPI-CysHHC10 under white-light irradiation was determined against E. coli, MDR E. coli, P. aeruginosa, S. aureus, MRSA, A. baumannii, K. pneumoniae, and S. pneumoniae, yielding MIC values of 125, 62.5, 125, 62.5, 62.5, 125, 62.5, and 62.5 nmol/L, respectively .

Anti-biofilm activity

CysHHC10 has demonstrated anti-biofilm activity, inhibiting the formation of biofilms by pathogenic bacteria, which is a critical factor in chronic infections.

Hydrogels

Inverso-CysHHC10 can be incorporated into a poly(ethylene glycol) (PEG)-hydrogel using thiol-ene photoclick chemistry in a single-step procedure . The resulting AMP-hydrogels show potent bactericidal activity against Gram-positive S. aureus and S. epidermidis and Gram-negative E. coli in vitro .

Wound treatment

CysHHC10 has demonstrated remarkable efficacy in treating wound infections in mice in vivo .

Thiol-ene Chemistry

The synthesis of CysHHC10 typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a resin, followed by sequential coupling of additional amino acids using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for precise control over the peptide sequence and modifications, such as acetylation at the N-terminus or incorporation of cyclic structures through thiol-ene click chemistry.

Combination with photosensitizers

CysHHC10 can be combined with a photosensitizer, such as TPI, to enhance antibacterial activity via a photodynamic effect using white light irradiation . The synthesized compound TPI-CysHHC10 demonstrated remarkable bactericidal activity at low concentrations against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria .

Medical device coatings

CysHHC10 can be used in coatings for medical devices to prevent biofilm formation and associated infections.

Data Table

Compound NameStructure CharacteristicsBiological ActivityUniqueness
CysHHC10Contains cysteine residues; TFA salt formBroad-spectrum antimicrobial activityHigh potency against multi-drug resistant strains
LL-37Alpha-helical structure; derived from cathelicidinAntimicrobial and immunomodulatoryKnown for broad immune response modulation
BP100Amphipathic structure; hybrid peptideEffective against Gram-negative bacteriaSynergistic effects with membrane interactions
Thrombocidin-1Natural peptide; rich in cationic residuesAntimicrobial against various pathogensNatural origin provides evolutionary advantages

Mechanism of Action

CysHHC10 (TFA) exerts its antimicrobial effects by disrupting the bacterial cell membrane. The peptide interacts with the lipid bilayer, causing membrane destabilization and pore formation, leading to cell lysis and death. The molecular targets include membrane lipids and proteins, and the pathways involved are primarily related to membrane integrity and function .

Comparison with Similar Compounds

Key Properties :

  • MIC Values: Escherichia coli (10.1 µM), Pseudomonas aeruginosa (20.2 µM), Staphylococcus aureus (2.5 µM) .
  • Mechanism : Targets bacterial membranes through arginine-mediated electrostatic binding and tryptophan-driven membrane insertion .

Structural and Functional Analogues

TPE-AMP (Tetraphenylethylene-Conjugated CysHHC10)
  • Structure : CysHHC10 conjugated to tetraphenylethylene (TPE) via thiol-ene chemistry .
  • Activity : Retains antimicrobial efficacy (MICs in micromolar range) but shows higher affinity for G+ bacteria due to TPE’s hydrophobic interactions .
  • Advantages :
    • Fluorescence properties enable real-time tracking of bacterial membrane interactions .
    • Reduced toxicity compared to free CysHHC10 .
CSOHHC (Chitosan-Peptidopolysaccharide Conjugate)
  • Structure : CysHHC10 grafted onto chitosan’s C-6 hydroxyl group .
  • Activity :
    • 4× higher hemoselectivity and 2× higher cytoselectivity than free CysHHC10 .
    • MBC values: 8–64 µg/mL against G+ and G– bacteria, comparable to unconjugated CysHHC10 .
  • Advantages : Enhanced biocompatibility and suitability for antibacterial coatings .
CRS400393
  • Structure: Non-peptidic small molecule.
  • Activity : Specialized anti-tuberculosis agent with narrow-spectrum activity, unlike CysHHC10’s broad-spectrum profile .

Activity and Selectivity Data

Compound Target Bacteria MIC/MBC (µg/mL or µM) Hemolytic Activity Key Advantage
CysHHC10 (TFA) Broad-spectrum (G+, G–) 2.5–20.2 µM Low Broad efficacy, low toxicity
TPE-AMP G+ preference Micromolar range Negligible Fluorescence tracking
CSOHHC Broad-spectrum (G+, G–) 8–64 µg/mL Very low High hemoselectivity, coatings
Crystal Violet Broad-spectrum Variable High Historical antiseptic use

Q & A

Q. What standardized protocols are recommended for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of CysHHC10 (TFA) against diverse bacterial strains?

  • Methodological Answer : Use broth microdilution assays under standardized conditions (e.g., pH 7.4, 37°C) to measure MIC values. For MBC, subculture aliquots from MIC wells onto agar plates and observe bacterial viability after 24 hours. For example, studies report MIC values of 2.5 mM against S. aureus and 10.1 mM against E. coli, while MBC values range from 16 μg/mL (CysHHC10) to 256 μg/mL (modified derivatives like AuH-PPE) depending on bacterial strain and compound formulation . Include positive controls (e.g., polymyxin B) and validate results with triplicate experiments to ensure reproducibility.

Q. How should researchers optimize storage conditions for CysHHC10 (TFA) to maintain its structural integrity and antimicrobial efficacy over time?

  • Methodological Answer : Store lyophilized CysHHC10 (TFA) at –80°C in moisture-free, airtight vials to prevent degradation. For short-term use (≤1 month), –20°C is acceptable. Reconstitute peptides in sterile, deionized water or PBS (pH 7.4) immediately before experiments, avoiding repeated freeze-thaw cycles. Stability studies should confirm peptide integrity via HPLC and mass spectrometry after storage .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies between MIC and MBC values observed in studies of CysHHC10 (TFA) derivatives?

  • Methodological Answer : Discrepancies may arise from bacterial membrane interaction dynamics or post-exposure recovery. To investigate:
  • Perform time-kill assays to assess bactericidal vs. bacteriostatic activity.
  • Use fluorescence microscopy with membrane-specific dyes (e.g., propidium iodide) to evaluate membrane disruption efficacy.
  • Compare MBC/MIC ratios: A ratio ≤4 suggests concentration-dependent bactericidal activity, while higher ratios indicate tolerance mechanisms . For instance, AuH-PPEG shows an MBC/MIC ratio of 16 (K. pneumoniae), suggesting reduced efficacy at sub-MIC concentrations .

Q. How can aggregation-induced emission (AIE) probes be integrated into experimental designs to track CysHHC10 (TFA)'s real-time interactions with bacterial membranes?

  • Methodological Answer : Conjugate CysHHC10 (TFA) with AIE-active fluorophores (e.g., tetraphenylethene, TPE) via cysteine-specific coupling. Monitor fluorescence intensity changes using confocal microscopy or flow cytometry: AIE probes exhibit enhanced emission upon binding to bacterial membranes due to restricted molecular motion. This method allows visualization of peptide localization and membrane disruption kinetics . Validate results with cytotoxicity assays (e.g., hemolysis tests) to ensure probe compatibility.

Q. What computational and experimental approaches are recommended to analyze the structure-activity relationship (SAR) of CysHHC10 (TFA) derivatives?

  • Methodological Answer :
  • Computational : Use molecular dynamics simulations to model peptide-lipid interactions, focusing on cationic residues (e.g., Lys, Arg) and hydrophobic motifs (e.g., Trp).
  • Experimental : Synthesize analogs with systematic residue substitutions (e.g., replacing Trp with Phe) and compare MIC/MBC values. For example, AuL-PPEG derivatives show reduced activity (MBC = 256 μg/mL) compared to unmodified CysHHC10, highlighting the role of terminal modifications in efficacy . Correlate findings with circular dichroism (CD) spectroscopy to assess secondary structure stability.

Q. How can researchers ensure reproducibility when replicating studies involving CysHHC10 (TFA) synthesis and bioactivity assays?

  • Methodological Answer : Adhere to the following:
  • Synthesis : Report detailed protocols for solid-phase peptide synthesis (SPPS), including resin type, coupling reagents, and cleavage conditions. Specify trifluoroacetic acid (TFA) removal methods (e.g., lyophilization, ether precipitation) to minimize residual solvent effects .
  • Assays : Document bacterial strain sources (e.g., ATCC numbers), culture media, and inoculum preparation methods. Use standardized CLSI guidelines for MIC/MBC determination .

Data Analysis and Ethical Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response data in CysHHC10 (TFA) studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Hill equations) to calculate IC50 values. For comparative studies, use ANOVA with post-hoc Tukey tests to assess significance between derivatives. Report 95% confidence intervals and effect sizes. Tools like GraphPad Prism or R packages (e.g., drc) are recommended .

Q. How should researchers address potential conflicts between in vitro and in vivo efficacy data for CysHHC10 (TFA)?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to evaluate bioavailability and tissue distribution. For example, AIE probes tagged to CysHHC10 (TFA) enable in vivo tracking via near-infrared imaging, addressing discrepancies between membrane-binding efficacy and systemic activity . Use murine infection models to correlate in vitro MIC values with therapeutic dosing.

Q. What ethical and data management practices are critical when publishing studies on CysHHC10 (TFA)?

  • Methodological Answer :
  • Ethics : Declare conflicts of interest (e.g., funding sources) and adhere to institutional guidelines for antimicrobial peptide use.
  • Data Management : Share raw data (e.g., MIC/MBC tables, spectral graphs) via repositories like Zenodo or Figshare. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite primary sources to avoid reliance on non-peer-reviewed platforms (e.g., commercial websites) .

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